molecular formula C6H10O5S B13557538 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylicacid

4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylicacid

Cat. No.: B13557538
M. Wt: 194.21 g/mol
InChI Key: FHSQSKFVZJCIAL-UHFFFAOYSA-N
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Description

4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with a carboxylic acid derivative in the presence of an oxidizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
  • 4-Cyano-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
  • 4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide

Uniqueness

4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H10O5S

Molecular Weight

194.21 g/mol

IUPAC Name

4-hydroxy-1,1-dioxothiane-4-carboxylic acid

InChI

InChI=1S/C6H10O5S/c7-5(8)6(9)1-3-12(10,11)4-2-6/h9H,1-4H2,(H,7,8)

InChI Key

FHSQSKFVZJCIAL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1(C(=O)O)O

Origin of Product

United States

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